2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-thiomorpholin-4-ylheptan-1-one
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-thiomorpholin-4-ylheptan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-thiomorpholin-4-ylheptan-1-one typically involves the reaction of a fluorinated precursor with thiomorpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to maximize efficiency and minimize waste. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-thiomorpholin-4-ylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-thiomorpholin-4-ylheptan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-thiomorpholin-4-ylheptan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased efficacy. The pathways involved include inhibition of specific enzymes or receptors, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-thiomorpholin-4-ylheptan-1-one is unique due to the presence of both fluorine atoms and a thiomorpholine ring. This combination imparts exceptional chemical stability and reactivity, making it distinct from other fluorinated compounds.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-thiomorpholin-4-ylheptan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F13NOS/c12-6(13,5(26)25-1-3-27-4-2-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGWSABRSCGPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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